5-chloro-3-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine
Description
The compound 5-chloro-3-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine is a pyridine derivative characterized by:
- Chloro and fluoro substituents at positions 5 and 3, respectively, on the pyridine ring.
- An azetidine (4-membered nitrogen-containing ring) at position 2, further substituted with a bicyclic octahydrocyclopenta[c]pyrrole moiety.
This structure combines rigid bicyclic systems with halogen substituents, which are common in bioactive molecules targeting neurological or immunological pathways.
Properties
IUPAC Name |
2-[1-(5-chloro-3-fluoropyridin-2-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClFN3/c16-12-4-14(17)15(18-5-12)20-8-13(9-20)19-6-10-2-1-3-11(10)7-19/h4-5,10-11,13H,1-3,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBASRSQSFWJNQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C4=C(C=C(C=N4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine typically involves multiple steps, starting from commercially available precursors. One possible synthetic route includes:
Formation of the azetidine ring: This can be achieved through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.
Introduction of the octahydrocyclopenta[c]pyrrole moiety: This step may involve the use of a cyclopentane derivative and a suitable amine, followed by hydrogenation to saturate the ring.
Substitution on the pyridine ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of dehalogenated pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5-chloro-3-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 5-chloro-3-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s uniqueness lies in its combination of chloro , fluoro , and azetidine-bicyclic pyrrolidine substituents. Below is a comparative analysis with structurally related pyridine derivatives:
Key Differences and Implications
Substituent Rigidity : The target compound’s octahydrocyclopenta[c]pyrrole -azetidine group introduces conformational constraints compared to simpler pyrrolidine or morpholine substituents (e.g., in CAS 1707358-15-3). This rigidity may enhance receptor-binding specificity .
Biological Targets: Azetidine-containing compounds in demonstrate TLR7-9 antagonism, suggesting the target compound may share this mechanism.
Pharmacological Gaps
- No direct activity data exist for the target compound. Its structural resemblance to TLR antagonists () and antipsychotic candidates () warrants further in vitro testing.
- Fluorine’s role in improving bioavailability and the bicyclic system’s impact on metabolic stability remain theoretical without empirical validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
